molecular formula C12H12N2O4S B2477486 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034360-30-8

3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2477486
CAS No.: 2034360-30-8
M. Wt: 280.3
InChI Key: QSFBSVRCSUWNOX-UHFFFAOYSA-N
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Description

3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that features a unique combination of heterocyclic structures. This compound includes a thiophene ring, a pyrrolidine ring, and an oxazolidine-2,4-dione moiety. These structural elements are known for their significant roles in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of thiophene-3-carboxylic acid with pyrrolidine, followed by cyclization with oxazolidine-2,4-dione. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux conditions .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives .

Scientific Research Applications

Chemistry

In chemistry, 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural components are known to interact with various biological targets, making it a candidate for drug discovery and development .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the thiophene and pyrrolidine rings suggests possible applications in the treatment of diseases such as cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and electronic devices. Its unique electronic properties make it suitable for applications in organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share the thiophene ring structure.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione and pyrrolidine-2-one are structurally related.

    Oxazolidine Derivatives: Compounds like oxazolidine-2-one and oxazolidine-4-one are similar in structure.

Uniqueness

3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is unique due to the combination of its three heterocyclic rings. This structural complexity provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c15-10-6-18-12(17)14(10)9-1-3-13(5-9)11(16)8-2-4-19-7-8/h2,4,7,9H,1,3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFBSVRCSUWNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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